A Technical Guide to the Spectroscopic Characterization of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine
A Technical Guide to the Spectroscopic Characterization of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS No: 944902-31-4). As a versatile building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers. The methodologies for data acquisition are described, grounded in established laboratory practices, to ensure reproducibility and validation. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable spectroscopic profile for the identification, qualification, and utilization of this compound.
Introduction and Compound Overview
1-(6-Bromopyridin-3-YL)-N-methylmethanamine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural motifs—a brominated pyridine ring and a secondary amine side chain—offer multiple reaction sites for further chemical modification. Accurate spectroscopic characterization is the cornerstone of chemical synthesis, ensuring structural integrity, purity, and quality control. This guide synthesizes predictive data with established analytical principles to provide a robust spectroscopic reference for this compound.
Compound Details:
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IUPAC Name: 1-(6-bromopyridin-3-yl)-N-methylmethanamine
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Molecular Formula: C₇H₉BrN₂
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Molecular Weight: 201.07 g/mol
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CAS Number: 944902-31-4
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's constitution.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials and Equipment:
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1-(6-Bromopyridin-3-YL)-N-methylmethanamine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
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Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)
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High-quality 5 mm NMR tubes
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NMR Spectrometer (400 MHz or higher)
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Internal Standard (e.g., Tetramethylsilane, TMS)
Procedure:
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Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean vial. Ensure complete dissolution.
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Transfer: Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any particulate matter.
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Standardization: Add a small amount of TMS to the NMR tube to serve as an internal standard, calibrating the chemical shift to 0 ppm.
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Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
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Data Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse programs.
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Data Processing: Apply Fourier transformation to the raw data (FID). The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shift axis using the TMS signal. For ¹H NMR, integrate the peaks to determine the relative proton ratios.[1]
Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the methylene protons, the N-methyl protons, and the amine proton.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Protons |
| ~8.45 | Doublet (d) | H-2 | 1H |
| ~7.60 | Doublet of Doublets (dd) | H-4 | 1H |
| ~7.50 | Doublet (d) | H-5 | 1H |
| ~3.70 | Singlet (s) | -CH₂- | 2H |
| ~2.45 | Singlet (s) | -NCH₃ | 3H |
| ~1.80 (variable) | Broad Singlet (br s) | -NH- | 1H |
Interpretation:
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The three protons on the pyridine ring are expected to appear in the aromatic region (7.5-8.5 ppm). H-2, being adjacent to the nitrogen and deshielded, will be furthest downfield. The splitting pattern (doublet and doublet of doublets) arises from the coupling between these adjacent protons.
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The methylene (-CH₂-) protons are adjacent to the aromatic ring and the nitrogen atom, resulting in a predicted chemical shift around 3.70 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.
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The N-methyl (-NCH₃) protons will appear as a singlet further upfield, around 2.45 ppm.
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The amine proton (-NH-) signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum is predicted to show six signals, five for the pyridine ring carbons and two for the aliphatic side-chain carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~150.5 | C-2 |
| ~141.0 | C-6 (C-Br) |
| ~139.0 | C-4 |
| ~135.0 | C-3 |
| ~128.0 | C-5 |
| ~55.0 | -CH₂- |
| ~36.0 | -NCH₃ |
Interpretation:
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The carbon atoms of the pyridine ring are expected between 120-151 ppm. The carbon atom bearing the bromine (C-6) is significantly influenced by the halogen's electronegativity and is predicted around 141.0 ppm.
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The aliphatic carbons of the methylene and methyl groups appear upfield, with the methylene carbon being more deshielded due to its proximity to the aromatic ring and nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum to identify the key functional groups.
Materials and Equipment:
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1-(6-Bromopyridin-3-YL)-N-methylmethanamine sample (1-2 mg)
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Infrared (IR) grade Potassium Bromide (KBr)
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Agate mortar and pestle
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Hydraulic press and pellet-forming die
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FTIR spectrometer
Procedure:
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Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar until a fine, uniform powder is formed.
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Pellet Formation: Transfer a portion of the powder to a pellet die and apply pressure (8-10 tons) using a hydraulic press to form a translucent pellet.[1]
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Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch (Secondary Amine) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch (-CH₂-, -CH₃) |
| 1580 - 1610 | Strong | C=C and C=N Ring Stretching (Pyridine) |
| 1450 - 1550 | Strong | C=C and C=N Ring Stretching (Pyridine) |
| 1100 - 1300 | Medium | C-N Stretch |
| 600 - 700 | Medium | C-Br Stretch |
Interpretation:
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The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine.[2]
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Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the pyridine ring, while those just below 3000 cm⁻¹ are from the aliphatic methyl and methylene groups.[2]
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Strong absorptions in the 1450-1610 cm⁻¹ range are typical for the C=C and C=N stretching vibrations within the aromatic pyridine ring.[1]
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The presence of a C-N bond is indicated by a stretch in the 1100-1300 cm⁻¹ region.
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A medium intensity band in the lower frequency region (600-700 cm⁻¹) is expected for the C-Br stretch.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and isotopic distribution of the compound using high-resolution mass spectrometry (HRMS).
Materials and Equipment:
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1-(6-Bromopyridin-3-YL)-N-methylmethanamine sample (~1 mg)
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Solvent (e.g., Methanol or Acetonitrile, HPLC grade)
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Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[3]
Procedure:
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.
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Infusion/Injection: The sample can be directly infused into the mass spectrometer's ionization source or injected via an LC system.
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Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate protonated molecules [M+H]⁺.
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Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. Using a high-resolution instrument allows for accurate mass measurements, which can confirm the elemental composition.[3]
Predicted Mass Spectrometry Data (ESI+)
| m/z (mass-to-charge) | Relative Intensity | Assignment |
| 201.00, 203.00 | High (~1:1 ratio) | [M+H]⁺ (Protonated Molecule) with ⁷⁹Br and ⁸¹Br |
| 121.04 | Medium | [M - Br]⁺ Fragment |
Interpretation:
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The most critical feature in the mass spectrum will be the protonated molecular ion peak, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this peak will appear as a pair of signals of nearly equal intensity, separated by 2 m/z units (201.00 and 203.00). This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.
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A common fragmentation pathway would involve the loss of the bromine radical, leading to a fragment ion at m/z 121.04. Other fragments may be observed depending on the ionization energy.
Integrated Spectroscopic Workflow and Data Analysis
The structural elucidation of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine is a confirmatory process where data from each spectroscopic technique provides a piece of the puzzle. The workflow ensures a comprehensive and validated characterization.
Caption: Overall workflow for the spectroscopic characterization of the target compound.
The relationship between the spectroscopic data and the final confirmed structure is synergistic. Each piece of data validates another, leading to a high-confidence structural assignment.
Caption: Relationship between spectroscopic data and the confirmed molecular structure.
Conclusion
The predicted NMR, IR, and Mass Spectrometry data presented in this guide provide a comprehensive spectroscopic profile for 1-(6-Bromopyridin-3-YL)-N-methylmethanamine. The ¹H and ¹³C NMR data reveal the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (secondary amine, aromatic ring, C-Br bond), and the mass spectrum validates the molecular weight and elemental composition, highlighted by the characteristic bromine isotopic pattern. This technical guide serves as a foundational reference for the rapid and accurate identification and quality assessment of this important chemical intermediate in a research and development setting.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article Title]. Retrieved from a general RSC publication.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of N-methylethanamine. Retrieved from [Link][2]
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PubChem. (n.d.). (6-bromopyridin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link][4]
-
Kassel, D. B. (2001). Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. Analytical Chemistry, 73(15), 3694–3701.[3]
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